molecular formula C7H5Br2N3S B3299086 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole CAS No. 898748-05-5

4,7-Dibromo-2-hydrazinylbenzo[d]thiazole

Cat. No.: B3299086
CAS No.: 898748-05-5
M. Wt: 323.01 g/mol
InChI Key: JKMWDHCIORLGAE-UHFFFAOYSA-N
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Description

4,7-Dibromo-2-hydrazinylbenzo[d]thiazole ( 898748-05-5) is a high-purity brominated benzothiazole hydrazine derivative offered with a minimum purity of 97% . This compound features the benzo[d]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, which include antimicrobial, antitumor, anti-inflammatory, and antidiabetic effects . The molecular formula is C 7 H 5 Br 2 N 3 S, and it has a molecular weight of 323.01 g/mol . The 2-hydrazinyl group on the benzothiazole core makes this compound a highly versatile building block for synthetic chemistry. It is particularly suited for the preparation of Schiff base hydrazone analogues, which are a significant class of compounds studied for their potential to inhibit various biological targets . Research into similar benzo[d]thiazole-hydrazones has demonstrated excellent inhibitory activity against H+/K+ ATPase, a key enzyme in gastric acid secretion, as well as promising anti-inflammatory effects . Furthermore, hydrazine-clubbed thiazole derivatives have shown potential as inhibitors of diabetes-related enzymes such as aldose reductase, α-glucosidase, and α-amylase, making them interesting candidates for antidiabetic research . This product is intended for research and development purposes only. It is not approved for use in humans or animals, nor is it intended for personal utilization. Researchers should handle this compound with care, as it is classified with the signal word 'Danger' and carries specific hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,7-dibromo-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMWDHCIORLGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=C(S2)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,7 Dibromo 2 Hydrazinylbenzo D Thiazole and Its Precursors

Retrosynthetic Analysis and Identification of Key Starting Materials

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole, the primary disconnection occurs at the carbon-nitrogen bond of the hydrazinyl group. This reveals a critical intermediate: a 4,7-dibromobenzothiazole core with a suitable leaving group, such as a halogen, at the C-2 position. This leaving group is essential for the subsequent nucleophilic substitution reaction with hydrazine (B178648).

Further deconstruction of the 4,7-dibromobenzothiazole core points to two main synthetic routes. One approach involves the selective bromination of a pre-formed benzothiazole (B30560) ring. An alternative strategy begins with a pre-brominated aromatic amine, such as 2,5-dibromoaniline (B181072), which can then undergo cyclization to form the thiazole (B1198619) ring, incorporating the bromine atoms from the start.

This analysis identifies the following key starting materials:

Benzothiazole or its derivatives (e.g., 2-aminobenzothiazole)

2,5-dibromoaniline

Brominating agents (e.g., elemental bromine, N-Bromosuccinimide)

Hydrazine hydrate (B1144303)

Selective Bromination Strategies for the Benzothiazole Core

Achieving the specific 4,7-dibromo substitution pattern on the benzothiazole ring is a significant chemical challenge due to the multiple available positions for electrophilic attack.

Direct bromination of an unsubstituted benzothiazole ring with reagents like elemental bromine can be difficult to control, often resulting in a mixture of mono-, di-, and poly-brominated products. Research into related heterocyclic systems, such as 2,1,3-benzothiadiazole, has shown that bromine successively substitutes at the 4th and 7th positions under specific conditions, such as using bromine in hydrobromic acid at elevated temperatures. utm.my This suggests that careful control of stoichiometry, temperature, and reaction time is paramount to favor the formation of the desired 4,7-dibromo isomer. However, direct C-H functionalization can be challenging due to the electron-deficient nature of the benzothiazole core, which typically requires harsh reaction conditions. nih.gov

A more controlled approach involves the halogenation of a pre-formed benzothiazole ring using milder and more selective reagents. N-Bromosuccinimide (NBS) is a widely used reagent for such transformations. nih.gov While often used for brominating more reactive rings like thiophene, NBS can be used for benzene-like rings under more drastic conditions, for instance, in the presence of a strong acid like concentrated sulfuric acid. utm.myresearchgate.net The use of NBS can offer improved regioselectivity and is considered a greener and safer alternative to elemental bromine. nih.govresearchgate.net For example, treating a phenylthiourea (B91264) with NBS under acidic conditions can lead to the formation of a 2-substituted benzothiazole, which may also undergo subsequent ring bromination. nih.gov The specific conditions and the presence of any directing groups on the benzothiazole ring significantly influence the outcome of the bromination.

Table 1: Bromination Methods for Benzothiazole and Related Heterocycles

Brominating AgentSubstrateProductConditionsSource
Bromine/HBr2,1,3-Benzothiadiazole4,7-Dibromo-2,1,3-benzothiadiazole (B82695)126-130°C utm.my
N-Bromosuccinimide2,1,3-Benzothiadiazole4,7-Dibromo-2,1,3-benzothiadiazoleConc. H₂SO₄, Chloroform (B151607), RT utm.myresearchgate.net
N-BromosuccinimidePhenylthiourea2-Aminobenzothiazole (B30445) (and brominated by-products)Strongly acidic nih.gov

Introduction of the Hydrazinyl Moiety at the C-2 Position

The final key transformation is the installation of the hydrazinyl group at the C-2 position of the now appropriately brominated benzothiazole ring.

This transformation is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The C-2 carbon of a 2-halo-4,7-dibromobenzothiazole is electrophilic and thus susceptible to attack by a nucleophile like hydrazine. The reaction proceeds through the formation of a Meisenheimer-like intermediate, followed by the elimination of the halide ion to yield the final product. The reactivity of the leaving group is a critical factor, with the order typically being F > Cl > Br > I for SNAr reactions.

The synthesis of 2-hydrazinylbenzo[d]thiazoles is a well-established procedure. nih.govresearchgate.net The reaction is commonly performed by heating a 2-halobenzothiazole derivative with an excess of hydrazine hydrate. nih.gov The use of a polar solvent, such as ethanol (B145695) or ethylene (B1197577) glycol, is typical, and the reaction mixture is often refluxed for several hours to ensure completion. nih.gov A catalytic amount of a strong acid like concentrated HCl can also be employed to facilitate the reaction. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). Once the reaction is complete, the desired this compound product can be isolated from the reaction mixture through standard laboratory procedures like filtration and purified by recrystallization.

Table 2: Typical Conditions for Hydrazinolysis

PrecursorReagentSolventConditionsSource
7-Methylbenzo[d]thiazol-2-amineHydrazine hydrate, conc. HClEthylene glycolReflux, 3-4 h nih.gov
2-Halo-6-substituted-benzo[d]thiazoleHydrazine hydrateEthanolReflux researchgate.net
Note: This reaction starts from an amine, which is converted in-situ to a species suitable for displacement by hydrazine.

Convergent and Divergent Synthetic Routes to the Target Compound

The synthesis of this compound can be approached through both divergent and convergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Divergent Synthesis:

A divergent approach typically begins with a common precursor that is elaborated in later stages to produce a variety of related compounds. In the context of this compound, a plausible divergent synthesis would commence with the bromination of a suitable aniline (B41778) derivative, followed by cyclization to form the benzothiazole ring system.

One common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium or ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.govnih.gov This reaction proceeds via electrophilic thiocyanation of the aniline ring, followed by intramolecular cyclization. To obtain the desired 4,7-dibromo substitution pattern, a potential starting material would be 2,5-dibromoaniline. The amino group of this precursor would direct the thiocyanation to the ortho position, leading to the formation of the benzothiazole ring.

Alternatively, a more direct approach involves the bromination of 2-aminobenzothiazole itself. However, controlling the regioselectivity of the bromination to achieve the 4,7-dibromo isomer can be challenging and may lead to a mixture of products.

Once the key intermediate, 4,7-dibromo-2-aminobenzothiazole, is synthesized, it serves as a branch point for diversification. To obtain the target compound, this compound, the 2-amino group is converted to a hydrazinyl group. This transformation is commonly achieved by reacting the 2-aminobenzothiazole with hydrazine hydrate, often in the presence of an acid catalyst and a high-boiling point solvent like ethylene glycol. google.com This exchange amination process provides a reliable method for introducing the hydrazinyl moiety. google.com

The divergent nature of this pathway allows for the synthesis of a library of compounds from the 4,7-dibromo-2-aminobenzothiazole intermediate by reacting it with various other nucleophiles or through further functionalization.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final steps. For this compound, a hypothetical convergent route could involve the preparation of a dibrominated thiourea (B124793) derivative and a separate hydrazine-containing fragment.

For instance, 2,5-dibromoaniline could be reacted with an acyl isothiocyanate to form an N-acyl, N'-(2,5-dibromophenyl)thiourea. nih.gov This thiourea derivative could then be cyclized to form the 2-acylaminobenzothiazole ring. A key advantage of this approach is that the acyl group can serve as a protecting group and can be removed later. The cyclization of arylthioureas to 2-aminobenzothiazoles can be facilitated by reagents like bromine in chloroform or sulfuric acid with a catalytic amount of a bromine compound. google.comscholarsresearchlibrary.com

In a separate pathway, a protected hydrazine could be prepared. The final step would involve the coupling of the deprotected 4,7-dibromo-2-aminobenzothiazole with the hydrazine fragment. While theoretically possible, this approach is less commonly reported for this specific class of compounds compared to the more straightforward conversion of the 2-amino group.

A more practical convergent approach might involve the late-stage introduction of the bromine atoms. For example, 2-hydrazinylbenzothiazole could be synthesized first from 2-aminobenzothiazole and hydrazine hydrate. google.com Subsequent bromination could then be attempted. However, the presence of the reactive hydrazinyl group could complicate the bromination reaction, potentially leading to side reactions and a lower yield of the desired 4,7-dibromo product.

Table 1: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Divergent A common intermediate is synthesized and then elaborated into a variety of final products.Efficient for creating a library of related compounds from a single precursor.May require more steps to reach a specific target.
Convergent Two or more fragments of the target molecule are synthesized independently and then combined.Generally leads to higher overall yields for complex molecules.Requires careful planning of the fragment synthesis and coupling reactions.

Novel Synthetic Approaches and Green Chemistry Considerations in Dibromohydrazinylbenzothiazole Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods in organic chemistry. These principles of "green chemistry" are applicable to the synthesis of this compound and its precursors.

Microwave-Assisted Synthesis:

One of the most impactful green chemistry techniques is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted synthesis has been successfully applied to the formation of the benzothiazole ring system. semanticscholar.orgingentaconnect.comresearchgate.netnih.govscielo.br The condensation of 2-aminothiophenols with aldehydes or the cyclization of thioureas can be significantly expedited, often reducing reaction times from hours to minutes. semanticscholar.orgscielo.br This not only saves energy but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

For the synthesis of the 4,7-dibromo-2-aminobenzothiazole precursor, a microwave-assisted approach could be employed for the cyclization step. For example, the reaction of 2,5-dibromoaniline with potassium thiocyanate in the presence of an oxidizing agent could potentially be performed under microwave irradiation to rapidly generate the desired benzothiazole core.

Use of Greener Solvents and Catalysts:

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. Research has focused on finding more benign alternatives. For the synthesis of benzothiazoles, glycerol (B35011) has been investigated as a green solvent. researchgate.net Glycerol is a non-toxic, biodegradable, and high-boiling point solvent that can be an effective medium for microwave-assisted reactions.

In terms of catalysis, moving away from stoichiometric and often hazardous reagents like elemental bromine is a key goal. While bromine is effective for the cyclization of arylthioureas, alternative catalytic systems are being explored. For instance, the use of a catalytic amount of a bromine source in conjunction with a less hazardous oxidizing agent could be a greener alternative. google.com

One-Pot Syntheses:

One-pot or multi-component reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable from a green chemistry perspective. They reduce waste, save time, and minimize solvent usage. A potential one-pot synthesis of 4,7-dibromo-2-aminobenzothiazole could involve the in-situ formation of the arylthiourea from 2,5-dibromoaniline and a thiocyanate source, followed by immediate cyclization in the same reaction vessel.

While specific literature on the green synthesis of this compound is limited, the principles and methods developed for related benzothiazole derivatives provide a clear roadmap for developing more sustainable synthetic routes to this compound.

Table 2: Green Chemistry Approaches in Benzothiazole Synthesis

Green Chemistry PrincipleApplication in Benzothiazole SynthesisBenefits
Alternative Energy Sources Microwave-assisted synthesis for cyclization reactions. semanticscholar.orgscielo.brReduced reaction times, increased yields, energy efficiency.
Safer Solvents and Reagents Use of glycerol as a solvent researchgate.net; catalytic amounts of bromine compounds. google.comReduced toxicity and environmental impact.
Atom Economy / One-Pot Reactions Multi-component reactions to form the benzothiazole ring system.Reduced waste, fewer purification steps, increased efficiency.

Chemical Reactivity and Transformation Studies of 4,7 Dibromo 2 Hydrazinylbenzo D Thiazole

Reactivity of the Hydrazinyl Group: Condensation Reactions and Heterocyclic Annulations

The nucleophilic hydrazinyl (-NHNH2) group is a key functional handle for derivatization. It readily participates in condensation reactions with electrophilic partners, primarily carbonyl compounds, to form hydrazone intermediates. These intermediates are pivotal for subsequent cyclization reactions, leading to the formation of various five- and six-membered heterocyclic rings.

The condensation of 2-hydrazinylbenzothiazoles with aldehydes and ketones is a well-established method for synthesizing hydrazone derivatives. nih.govnih.gov The reaction typically proceeds by heating the 2-hydrazinylbenzothiazole precursor with a selected carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid) to facilitate the reaction. nih.govnih.gov This transformation converts the hydrazinyl moiety into a hydrazono (-N=CH-) group. nih.gov The formation of these acyl-hydrazones is confirmed through spectroscopic methods, which show characteristic signals for the imine group. nih.govmdpi.com

For 4,7-dibromo-2-hydrazinylbenzo[d]thiazole, this reaction provides a straightforward pathway to a wide array of derivatives, where the properties of the final molecule can be tuned by the choice of the reacting aldehyde or ketone.

Table 1: Representative Condensation Reactions for Hydrazone Formation

Reactant AReactant B (Carbonyl Compound)Typical ConditionsProduct TypeSupporting Analogy
This compoundSubstituted BenzaldehydesEthanol, catalytic glacial acetic acid, refluxN'-(Arylmethylidene)-4,7-dibromo-2-hydrazinylbenzo[d]thiazole nih.gov
This compoundAromatic Ketones (e.g., Acetophenone)Ethanol, catalytic H₂SO₄, refluxN'-(1-Arylethylidene)-4,7-dibromo-2-hydrazinylbenzo[d]thiazole nih.gov
This compoundAliphatic Aldehydes/KetonesEthanol, refluxN'-(Alkylidene)-4,7-dibromo-2-hydrazinylbenzo[d]thiazole researchgate.net

Hydrazone derivatives serve as crucial intermediates for the synthesis of more complex heterocyclic systems. The imine bond and the adjacent N-H group within the hydrazone structure provide the necessary reactive sites for cyclization reactions. These pathways can be either intramolecular, where cyclization occurs within the hydrazone molecule itself, or intermolecular, involving reaction with another molecule. These cyclizations are fundamental to forming stable five- or six-membered rings, such as pyrazoles and triazoles.

The hydrazinyl group of the title compound is a key building block for constructing fused heterocyclic systems, which are prevalent in pharmacologically active molecules. chemistryjournal.netnih.gov

Pyrazoles: The Knorr pyrazole synthesis and related methods are the most common routes for forming pyrazole rings. youtube.com These reactions involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.comchim.itbeilstein-journals.org The reaction between this compound and a 1,3-dielectrophile, such as a β-diketone, would lead to the formation of a pyrazole ring attached to the benzothiazole (B30560) core at the 2-position. researchgate.net

Triazoles: The synthesis of 1,2,4-triazole rings can be achieved through various pathways starting from hydrazine derivatives. nih.gov One common method involves the reaction of a hydrazide with reagents like carbon disulfide or isothiocyanates, followed by cyclization. chemistryjournal.net For instance, reacting this compound could lead to intermediates that cyclize to form a 4H-1,2,4-triazole ring, resulting in a complex heterocyclic system containing both benzothiazole and triazole moieties. nih.govresearchgate.net

Reactivity of the Bromine Substituents: Cross-Coupling and Nucleophilic Aromatic Substitution

The two bromine atoms at the C4 and C7 positions of the benzothiazole ring are valuable handles for carbon-carbon and carbon-heteroatom bond formation. Their reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions or, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and are widely used to functionalize aryl halides. youtube.comyoutube.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com The reaction is carried out in the presence of a palladium catalyst and a base. youtube.com For dibrominated heterocyclic systems, such as 4,7-dibromo-2,1,3-benzoselenadiazole, Suzuki coupling has been successfully applied to introduce aryl or heteroaryl groups. researchgate.net A variety of palladium sources, ligands, and bases can be employed to optimize the reaction, allowing for the selective mono- or di-arylation of the 4,7-dibromo-benzothiazole core. nih.govnih.govmdpi.com

Stille Coupling: The Stille reaction couples aryl halides with organostannanes (organotin compounds). Research on analogous systems like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govthiadiazole) has shown that catalysts like PdCl₂(PPh₃)₂ are effective for coupling with various aromatic and heteroaromatic stannyl derivatives in solvents such as toluene. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. mdpi.com This method is effective for introducing alkynyl substituents onto aromatic and heterocyclic rings. organic-chemistry.orgresearchgate.net It provides a direct route to synthesizing alkynylated benzothiazole derivatives from this compound.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

ReactionCoupling PartnerCatalyst SystemBaseSolventSupporting Analogy
Suzuki-MiyauraArylboronic Acid/EsterPd₂(dba)₃ or Pd(OAc)₂ / Ligand (e.g., PPh₃, PCy₃)Na₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene nih.govnih.govmdpi.com
StilleOrganostannane (e.g., Aryl-SnBu₃)PdCl₂(PPh₃)₂Not always requiredToluene, THF, Dioxane mdpi.com
SonogashiraTerminal AlkynePd Catalyst (e.g., Pd(PPh₃)₄) + CuIAmine Base (e.g., Et₃N, DIPEA)THF, DMF mdpi.comorganic-chemistry.org

As a less expensive and more abundant alternative to palladium, copper-based catalysts are effective for C-C and C-heteroatom bond formation, often referred to as Ullmann-type reactions. nih.gov Copper-catalyzed methods can be used for the arylation of amines, phenols, and other nucleophiles with aryl halides. nih.govnih.gov For instance, Cu(II)-catalyzed N-arylation of 2-aminobenzothiazoles with boronic acids has been achieved at room temperature. nih.gov Similarly, copper(I) iodide (CuI) can mediate the coupling of aryl bromides with various partners. nih.govresearchgate.net These methods offer a viable synthetic route for the functionalization of the bromine substituents on this compound, particularly for forming C-N, C-O, and C-S bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated Sites

The presence of two bromine atoms on the benzene (B151609) portion of the benzothiazole ring system makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the fused thiazole (B1198619) ring enhances the electrophilicity of the carbon atoms to which the bromine atoms are attached, facilitating attack by nucleophiles.

Research on analogous dibrominated heterocyclic systems, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govacs.orgresearchgate.netthiadiazole), has demonstrated that selective mono- or di-substitution of the bromine atoms can be achieved by carefully controlling the reaction conditions. mdpi.comresearchgate.net For instance, the reaction of such compounds with nucleophiles like morpholine can yield either mono- or bis-substituted products depending on the stoichiometry of the nucleophile, the solvent, and the reaction temperature. researchgate.net It is plausible that this compound would exhibit similar reactivity.

The reaction with one equivalent of a nucleophile at room temperature would likely lead to the formation of a mono-substituted product. Increasing the amount of the nucleophile and elevating the temperature would favor the di-substituted product. The hydrazinyl group at the 2-position, being an electron-donating group, might influence the relative reactivity of the two bromine atoms, although steric effects are also likely to play a role.

Studies on similar dibrominated heterocycles have explored a range of nucleophiles, including various aliphatic and aromatic amines, as well as sulfur-based nucleophiles. mdpi.com The successful substitution with these nucleophiles suggests that a wide array of functional groups could be introduced at the 4- and 7-positions of the benzothiazole core.

Table 1: Plausible SNAr Reactions of this compound with N-Nucleophiles (Based on Analogous Systems)

NucleophileProduct(s)Plausible Conditions
MorpholineMono- and di-substitutedRoom temperature for mono, elevated temperature for di
PiperidineMono- and di-substitutedControlled stoichiometry and temperature
Aniline (B41778)Mono- and di-substitutedPotentially harsher conditions required

Table 2: Plausible SNAr Reactions of this compound with S-Nucleophiles (Based on Analogous Systems)

NucleophileProduct(s)Plausible Conditions
ThiophenolMono- and di-substitutedBase catalysis may be required
Alkyl thiolsMono- and di-substitutedDependent on thiol reactivity and conditions

Electrophilic and Nucleophilic Reactions on the Benzothiazole Ring System

The benzothiazole ring system itself can participate in both electrophilic and nucleophilic reactions, although the reactivity is significantly influenced by the existing substituents. The 2-hydrazinyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the bromine atoms are deactivating but also ortho-, para-directing. The fused thiazole ring is generally electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.

Given this complex interplay of electronic effects, predicting the precise outcome of electrophilic substitution on this compound is challenging without experimental data. However, it is conceivable that electrophilic attack could occur at the 5- or 6-positions of the benzothiazole ring, guided by the directing effects of the hydrazinyl group, though the deactivating effect of the bromine atoms and the thiazole ring would likely necessitate forcing reaction conditions.

Nucleophilic attack on the benzothiazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. In the case of this compound, the bromine atoms and the thiazole moiety do provide some electron-withdrawing character. Nucleophilic substitution at the 2-position of the benzothiazole ring is a known reaction pathway for many benzothiazole derivatives, often involving the displacement of a suitable leaving group. cas.cn However, in the target molecule, the hydrazinyl group itself is a nucleophile and is more likely to react than be displaced.

Functionalization Strategies for Structural Diversification and Library Synthesis

The multiple reactive sites on this compound make it an excellent scaffold for the synthesis of diverse chemical libraries. The primary strategies for functionalization revolve around the reactions of the hydrazinyl group and the two bromine atoms.

The hydrazinyl moiety is a versatile functional handle. It can readily undergo condensation reactions with a wide variety of aldehydes and ketones to form the corresponding hydrazones. nih.govnih.gov This reaction is a straightforward and high-yielding method for introducing a vast array of substituents at the 2-position of the benzothiazole core. The resulting hydrazones themselves can be biologically active or serve as intermediates for further transformations.

The SNAr reactions at the 4- and 7-positions, as discussed previously, provide another powerful tool for diversification. By employing a range of different nucleophiles, a library of compounds with diverse functionalities at these positions can be generated. Furthermore, sequential SNAr reactions, where the two bromine atoms are replaced with different nucleophiles, could lead to the synthesis of unsymmetrical 4,7-disubstituted benzothiazoles, further expanding the accessible chemical space.

A combinatorial approach, combining the functionalization of the hydrazinyl group with the substitution of the bromine atoms, would allow for the rapid generation of a large and diverse library of compounds based on the 4,7-disubstituted-2-hydrazinylbenzo[d]thiazole scaffold. This strategy is highly valuable in the context of drug discovery and materials science, where the exploration of a wide range of structural variations is often necessary to identify molecules with desired properties.

Application of 4,7 Dibromo 2 Hydrazinylbenzo D Thiazole As a Molecular Scaffold in Advanced Chemical Sciences

Precursor for Conjugated Polymers and Oligomers

The robust and electronically tunable nature of the benzothiazole (B30560) ring system makes 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole an attractive building block for the synthesis of conjugated polymers and oligomers. These materials are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The dibromo-substitution provides convenient handles for polymerization, while the benzothiazole core imparts desirable electronic characteristics to the resulting polymer backbone.

The design of optoelectronic materials often relies on creating polymers with a donor-acceptor (D-A) architecture to control the material's bandgap and charge transport properties. The benzothiazole nucleus is an electron-deficient heterocycle, making it an excellent electron-acceptor unit. mdpi.commdpi.com When copolymerized with electron-donating (donor) monomers, the resulting D-A structure facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor unit upon photoexcitation. researchgate.net This ICT process is fundamental to the optical and electronic properties of the material.

Key design principles for incorporating benzothiazole units include:

Bandgap Engineering : By pairing the benzothiazole acceptor with donors of varying strengths (e.g., fluorene, thiophene, carbazole), the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. mdpi.com This tuning of the HOMO-LUMO gap directly influences the absorption and emission wavelengths of the polymer, allowing for the creation of materials that operate across the visible spectrum. mdpi.comresearchgate.net

Enhancing Charge Mobility : The planarity of the benzothiazole unit promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. mdpi.com A more planar polymer backbone leads to better orbital overlap between adjacent chains, facilitating the movement of electrons and holes.

Improving Stability : Benzothiazole and its derivatives are known for their high thermal and photochemical stability, which are critical requirements for the longevity and performance of organic electronic devices. mdpi.com

The two bromine atoms at the 4- and 7-positions of the benzothiazole core are key to its use in polymerization. These sites are highly susceptible to metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds and constructing polymer backbones. researchgate.net

Common synthetic methodologies include:

Suzuki-Miyaura Coupling : This is one of the most widely used methods for synthesizing conjugated polymers. mdpi.com It involves the reaction of the dibrominated benzothiazole monomer with a diboronic acid or diboronic ester of a donor comonomer in the presence of a palladium catalyst and a base.

Stille Coupling : This reaction couples the dibrominated monomer with an organostannane (distannyl) derivative of a comonomer, also catalyzed by a palladium complex.

Heck Coupling : This method involves the palladium-catalyzed reaction of the dibrominated monomer with a divinyl comonomer.

The hydrazinyl group at the 2-position offers an additional site for modification. It can be reacted with aldehydes or ketones to form hydrazone linkages, or with dicarboxylic acids or their derivatives to form polyamide-like structures, further expanding the range of possible polymer architectures. researchgate.netnih.govuobaghdad.edu.iqimpactfactor.org

Table 1: Key Cross-Coupling Reactions for Polymerization
Reaction NameReactant 1 (from Scaffold)Reactant 2 (Comonomer)CatalystKey Advantage
Suzuki-Miyaura CouplingAr-BrAr'-B(OR)₂Pd(PPh₃)₄, Pd(OAc)₂High tolerance to functional groups; boronic acids are generally stable and have low toxicity.
Stille CouplingAr-BrAr'-Sn(Alkyl)₃Pd(PPh₃)₄Mild reaction conditions.
Heck CouplingAr-BrAlkene (H₂C=CHR)Pd(OAc)₂Does not require pre-functionalization of the alkene component with organometallic reagents.

Ligand Design for Coordination Chemistry and Metal Complexes

The this compound molecule is an excellent candidate for ligand design in coordination chemistry. The presence of multiple nitrogen and sulfur heteroatoms provides several potential coordination sites for binding to metal ions. biointerfaceresearch.comresearchgate.net The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties. Benzothiazole-based ligands have been successfully incorporated into a variety of metal complexes, demonstrating their versatility in creating diverse coordination geometries. biointerfaceresearch.comnih.govnih.gov

The 2-hydrazinylbenzothiazole portion of the molecule is expected to be the primary site for metal coordination. It can act as a bidentate ligand, coordinating to a metal center through two nitrogen atoms: the N(3) atom of the thiazole (B1198619) ring and the terminal nitrogen atom of the hydrazinyl group. This chelation forms a stable five-membered ring, a common and favorable motif in coordination chemistry.

The coordination preferences can be influenced by several factors:

Metal Ion Nature : The size, charge, and electronic configuration of the metal ion (e.g., transition metals like Co(II), Ni(II), Cu(II), Zn(II) or precious metals like Ru(III), Pd(II)) will determine the preferred coordination number and geometry (e.g., octahedral, square planar). biointerfaceresearch.comnih.gov

Reaction Conditions : The pH of the solution can affect the protonation state of the hydrazinyl group, influencing its ability to coordinate. The choice of solvent can also play a role in the final structure of the complex.

Beyond discrete metal complexes, this compound is a promising building block for creating extended structures like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.gov In this context, the molecule can function as a multitopic linker.

Role as a Linker : The hydrazinylbenzothiazole group can coordinate to a metal ion or cluster (the "node"), while the two bromine atoms can be functionalized (e.g., converted to carboxylate or pyridyl groups via subsequent reactions) to link to other nodes. This allows for the construction of 1D, 2D, or 3D networks. nih.govmdpi.com

Porosity and Functionality : The resulting MOFs could possess porous structures, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The incorporation of the electron-rich thiazole and hydrazinyl groups within the pores could create specific binding sites for guest molecules.

Luminescent Properties : Many thiazole- and benzothiadiazole-based MOFs exhibit strong luminescence. mdpi.comresearchgate.netmdpi.com The emission properties can be tuned by the choice of both the metal ion and the organic linker, leading to materials for sensing and lighting applications. mdpi.comscientificarchives.com

Table 2: Examples of Thiazole/Thiadiazole-Based MOFs and Their Applications
Framework Name/TypeMetal IonLigand CoreKey FeatureApplication
Zr(IV)-based UiO-68 analogueZr(IV)Benzothiadiazole-dibenzoic acidStrong luminescenceLuminescent materials mdpi.com
Zn(II) pillared cubic MOFZn(II)Thiazolo[5,4-d]thiazolePillar-layered frameworkLuminescent materials mdpi.com
Cd(II)-based MOFCd(II)Di(imidazol-1-yl)-benzothiadiazoleHigh quantum yieldLuminescent sensing of antibiotics mdpi.com
Lanthanide 2D CPsLa, Ce, Eu, GdThiazolo[5,4-d]thiazole-dicarboxylateMetal-centered luminescenceLuminescent materials mdpi.com

Development of Chemo- and Biosensors: Mechanistic Insights into Molecular Recognition

The unique electronic structure and reactive sites of this compound make it an excellent platform for the design of chemo- and biosensors. Benzothiazole derivatives are often highly fluorescent, and this emission can be modulated by the binding of a specific analyte. acs.orgnih.govresearchgate.net The hydrazinyl group can serve as a selective recognition site for various species, including metal ions, anions, and neutral molecules.

The sensing mechanism is typically based on changes in the photophysical properties of the molecule upon analyte binding. Several key mechanisms are often exploited:

Intramolecular Charge Transfer (ICT) : In D-A type molecules, the binding of an analyte to either the donor or acceptor part can alter the energy of the ICT state, leading to a shift in the emission wavelength (a ratiometric response) or a change in fluorescence intensity. nih.govnih.gov For instance, the hydrazinyl group can act as a donor or a binding site that, when occupied, disrupts or enhances the ICT process within the benzothiazole system.

Photoinduced Electron Transfer (PET) : A PET sensor typically consists of a fluorophore (the benzothiazole core) linked to a receptor (the hydrazinyl group) which also has a redox-active lone pair of electrons. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte to the receptor, the energy level of the lone pair is lowered, inhibiting PET and "turning on" the fluorescence.

Chelation-Enhanced Fluorescence (CHEF) : When the hydrazinylbenzothiazole ligand binds to a metal ion, the chelation process can increase the structural rigidity of the molecule. This rigidity reduces non-radiative decay pathways (like vibrational relaxation), leading to a significant enhancement of the fluorescence quantum yield.

The selectivity of the sensor is determined by the specific affinity of the hydrazinyl binding pocket for a particular analyte. By modifying the steric and electronic environment around the hydrazinyl group, sensors can be designed for the highly selective detection of targets like Zn²⁺, Cu²⁺, Fe³⁺, or cyanide (CN⁻) in various environmental and biological samples. acs.orgresearchgate.netnih.gov

Table 3: Sensing Mechanisms in Benzothiazole-Based Probes
MechanismPrincipleTypical Signal OutputExample Analyte
Intramolecular Charge Transfer (ICT)Analyte binding alters the D-A character, changing the energy of the excited state. nih.govnih.govFluorescence color change (ratiometric) or turn-on/off.CN⁻, Zn²⁺ acs.orgnih.gov
Photoinduced Electron Transfer (PET)Analyte binding to the receptor inhibits electron transfer to the fluorophore.Fluorescence turn-on.Metal cations (e.g., protons, Zn²⁺)
Chelation-Enhanced Fluorescence (CHEF)Metal chelation increases molecular rigidity, reducing non-radiative decay.Fluorescence enhancement.Metal cations (e.g., Zn²⁺, Cd²⁺) acs.org
Excited-State Intramolecular Proton Transfer (ESIPT)Analyte interaction disrupts the proton transfer process between donor/acceptor sites within the molecule.Dual emission changes or ratiometric response.Anions, metal cations

Design of Fluorescent Probes and Signaling Mechanisms

The design of fluorescent probes often relies on the strategic assembly of a fluorophore (the signaling unit) and a receptor (the recognition unit). The this compound scaffold possesses inherent features that make it a candidate for such applications. The benzothiazole moiety can act as a fluorophore, and the reactive hydrazinyl group can serve as a versatile handle for introducing various recognition units.

Signaling Mechanisms:

The signaling mechanism of a fluorescent probe dictates how the recognition event is translated into a detectable change in fluorescence. For a scaffold like this compound, several mechanisms could be envisioned:

Intramolecular Charge Transfer (ICT): The benzothiazole core can act as an electron acceptor, while a suitably chosen recognition unit attached to the hydrazinyl group can act as an electron donor. Upon binding of an analyte to the recognition unit, the efficiency of the ICT process can be altered, leading to a change in the fluorescence emission wavelength and/or intensity.

Photoinduced Electron Transfer (PET): A PET-based sensor design would involve linking a recognition unit with a suitable redox potential to the fluorophore. In the "off" state, the fluorescence of the benzothiazole core could be quenched by the recognition unit through PET. Analyte binding would then inhibit the PET process, resulting in a "turn-on" fluorescence response.

Reaction-Based Sensing: The nucleophilic nature of the hydrazinyl group can be exploited for designing probes that undergo a specific chemical reaction with the analyte. This reaction would lead to a significant change in the electronic structure of the fluorophore, causing a dramatic shift in its fluorescence properties. For instance, the condensation of the hydrazinyl group with an aldehyde or ketone-containing analyte would form a hydrazone, altering the conjugation and, consequently, the fluorescence output.

Table 1: Potential Signaling Mechanisms for Fluorescent Probes based on this compound

Signaling Mechanism Principle of Operation Potential Analyte Class
Intramolecular Charge Transfer (ICT) Modulation of the donor-acceptor character upon analyte binding. Metal ions, anions
Photoinduced Electron Transfer (PET) Inhibition or activation of electron transfer from/to the fluorophore. Protons (pH), metal ions

Principles of Ion Complexation and Selective Detection

The hydrazinyl group in this compound provides a key site for the complexation of ions. By modifying this group to create specific binding pockets, it is possible to design receptors for the selective detection of various cations and anions.

Cation Detection:

Anion Detection:

For anion recognition, the N-H protons of the hydrazinyl group can act as hydrogen bond donors. By incorporating additional hydrogen bond donor groups or by designing a pre-organized cavity, the scaffold can be tailored to selectively bind specific anions through hydrogen bonding interactions. The binding event would perturb the electronic environment of the benzothiazole fluorophore, leading to a change in its fluorescence.

The selectivity of detection is a crucial aspect of probe design. It is achieved by carefully engineering the binding site to have a high affinity for the target ion over other potentially interfering ions. This can be accomplished through:

Steric Hindrance: Introducing bulky groups around the binding site to prevent the coordination of larger or smaller ions.

Electronic Effects: Modulating the electron density of the donor atoms to favor binding with specific ions based on their hardness or softness (HSAB theory).

Preorganization: Creating a rigid binding cavity that perfectly matches the size and geometry of the target ion.

Table 2: Principles of Ion Complexation for Selective Detection

Ion Type Complexation Strategy Principle of Selectivity
Cations Formation of multidentate ligands via derivatization of the hydrazinyl group. Matching of coordination number, ionic radius, and preferred geometry.

Computational and Theoretical Investigations of 4,7 Dibromo 2 Hydrazinylbenzo D Thiazole

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic characteristics of molecules. researchgate.netbohrium.comscirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, electron distribution)

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity. mdpi.com

For various thiazole-based hydrazones, DFT calculations have been employed to determine their HOMO-LUMO energy gaps, which were found to be in the range of 3.595 eV to 4.123 eV. researchgate.netnih.gov In studies of other benzothiazole (B30560) derivatives, these gaps ranged from 4.46 to 4.73 eV. mdpi.com These studies illustrate how substituents on the benzothiazole ring system influence the electronic properties. However, specific HOMO-LUMO energy values and electron distribution maps for 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole are not reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. scirp.org These maps provide insights into how a molecule will interact with other species. While MEP analyses have been performed on various 2-(2-hydrazineyl)thiazole derivatives to identify reactive sites, specific MEP maps for this compound are not available. kbhgroup.in

Reaction Mechanism Elucidation and Transition State Calculations

Computational methods are powerful tools for mapping out reaction pathways and calculating the energies of transition states. This information is vital for understanding reaction kinetics and mechanisms. While the reactivity of related compounds like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) has been explored, a detailed computational study on the reaction mechanisms and transition states involving this compound is absent from the literature. nih.govossila.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption, fluorescence)

Theoretical calculations can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is often used to simulate UV-Vis absorption spectra, while methods like the Gauge-Including Atomic Orbital (GIAO) method are used for predicting NMR chemical shifts. kbhgroup.inmdpi.com

For other thiazole-hydrazone and benzothiazole derivatives, theoretical calculations have successfully predicted experimental spectroscopic data. kbhgroup.inresearchgate.netnih.govmdpi.com For instance, the calculated 13C-NMR chemical shifts for the thiazole (B1198619) carbon at position 2 in a series of thiazole-based hydrazones were reported to be in the range of 168.3–168.9 ppm. nih.gov Similarly, the protons of the thiazole ring in related compounds have been observed in the range of 7.51–8.10 ppm. nih.gov However, there are no specific predicted NMR, UV-Vis, or fluorescence data available for this compound.

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. Such studies are crucial for understanding how molecules behave in different environments. While MD simulations have been applied to investigate the anti-biofilm properties of other thiazole derivatives, no such studies have been reported for this compound. nih.gov

Theoretical Studies on Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its reactivity or properties is a fundamental goal of chemistry. researchgate.net Computational studies on various benzothiazole derivatives have helped establish such relationships, for example, by correlating the HOMO-LUMO gap with chemical reactivity. mdpi.com These studies provide a predictive framework for designing new molecules with desired properties. A dedicated theoretical study on the structure-reactivity and structure-property relationships of this compound is currently lacking.

Advanced Characterization Methodologies for Structural and Mechanistic Elucidation of 4,7 Dibromo 2 Hydrazinylbenzo D Thiazole

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel synthetic compounds. For 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole, HRMS would provide an extremely accurate mass measurement, typically to within a few parts per million (ppm), which serves to confirm its elemental composition. The technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In addition to accurate mass determination, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer deep insights into the compound's structure. For hydrazine (B178648) derivatives, mass spectrometry can reveal characteristic fragmentation pathways that help in structural elucidation. The fragmentation of this compound would likely involve cleavage of the C-N bond connecting the hydrazine group to the benzothiazole (B30560) core and characteristic losses of bromine atoms.

Table 1: Projected HRMS Data for this compound

Parameter Projected Value
Molecular Formula C₇H₅Br₂N₃S
Calculated Monoisotopic Mass 324.8699 u
Expected m/z [M+H]⁺ 325.8777 u
Key Fragmentation Pathways Loss of NH₂NH, loss of Br, cleavage of the thiazole (B1198619) ring

This table is predictive and based on the elemental composition of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals of this compound.

For related 2-hydrazinobenzothiazole (B1674376) derivatives, the protons of the hydrazine group (NH and NH₂) typically appear as broad signals in the ¹H NMR spectrum, and their chemical shifts can be influenced by solvent and concentration. The aromatic protons on the benzothiazole ring would exhibit chemical shifts and coupling patterns dictated by the substitution. In the case of 4,7-dibromo substitution, the remaining aromatic protons would likely appear as distinct singlets or doublets depending on the specific isomer.

¹³C NMR provides information on the carbon skeleton of the molecule. The carbon atom attached to the hydrazine group in 2-hydrazinobenzothiazole derivatives is typically observed in the range of δ 160-170 ppm. The presence of two bromine atoms on the benzene (B151609) ring is expected to significantly influence the chemical shifts of the aromatic carbons.

Table 2: Representative ¹H and ¹³C NMR Data for 2-Hydrazinobenzothiazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-Hydrazinobenzothiazole9.01 (s, 1H, NH), 7.66-6.96 (m, 4H, Ar-H), 4.5 (br s, 2H, NH₂)168.5 (C=N), 152.1, 130.8, 126.2, 121.9, 121.4, 120.9 (Ar-C)
7-Methyl-2-(2-benzylidenehydrazinyl)benzo[d]thiazole8.02 (s, 1H, N=CH), 7.80-7.20 (m, Ar-H)Not reported

This table presents data from known analogs to provide a comparative basis for the target compound.

X-Ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and conformational details. A single-crystal X-ray diffraction study of this compound would unambiguously confirm the connectivity of the atoms and the planarity of the benzothiazole ring system.

Studies on related benzothiazole derivatives have revealed that the molecular packing is often governed by a network of intermolecular interactions. For this compound, it is anticipated that the hydrazine moiety would be a key player in forming hydrogen bonds, while the aromatic system could participate in π–π stacking interactions.

The supramolecular assembly of this compound in the solid state can be analyzed in detail using tools like Hirshfeld surface analysis. This method allows for the visualization and quantification of intermolecular contacts. For similar structures, N–H···N hydrogen bonds involving the hydrazine and thiazole nitrogen atoms are common and play a significant role in stabilizing the crystal lattice.

Table 3: Common Intermolecular Interactions in Benzothiazole Derivatives

Interaction Type Description Potential Role in this compound
Hydrogen Bonding N–H···N, N–H···SFormation of chains or sheets, stabilizing the crystal lattice.
π–π Stacking Overlap of aromatic ringsInfluencing electronic communication between molecules.
Halogen Bonding Br···N, Br···S, Br···BrDirectional interactions contributing to the supramolecular architecture.
Van der Waals Forces General attractive/repulsive forcesContribute to the overall crystal packing density.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.

For this compound, the FTIR spectrum is expected to show characteristic stretching vibrations for the N-H bonds of the hydrazine group, typically in the region of 3200-3400 cm⁻¹. The C=N stretching of the thiazole ring would likely appear around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. The C-Br stretching vibrations would be observed at lower frequencies, typically below 700 cm⁻¹.

Table 4: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference (Analogous Compounds)
Hydrazine (N-H)Stretching3200 - 3400
Aromatic (C-H)Stretching3000 - 3100
Imine (C=N)Stretching1600 - 1650
Aromatic (C=C)Stretching1400 - 1600
Benzene RingRing Puckering~750
C-BrStretching< 700N/A

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the conjugated system of the molecule.

For benzothiazole derivatives, the absorption spectra are influenced by the nature and position of substituents on the aromatic ring. The presence of the dibromo and hydrazine groups on the benzothiazole core of the title compound is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound.

Fluorescence spectroscopy provides information about the emission of light from the excited state of a molecule. Many benzothiazole derivatives are known to be fluorescent, and their emission properties are also highly dependent on their structure and environment. The introduction of heavy atoms like bromine can sometimes quench fluorescence through the heavy-atom effect, or in other cases, lead to interesting photophysical phenomena like phosphorescence.

Table 5: Representative Photophysical Data for Benzothiazole Derivatives

Compound Absorption λ_max (nm) Emission λ_em (nm) Solvent Reference
2-(4-methoxyphenyl)benzothiazole330380-450 (blue emission)Methanol
2-(2-hydroxyphenyl)benzothiazole derivative~365 (excitation)528 (green emission)PMMA film
Thienyl-substituted benzothiazoles372-406VariesEthanol (B145695)

This table illustrates the range of photophysical properties observed in related benzothiazole systems.

Future Perspectives and Emerging Research Directions for 4,7 Dibromo 2 Hydrazinylbenzo D Thiazole Chemistry

Exploration of Self-Assembly and Supramolecular Architectures

The inherent structural features of 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole make it an excellent candidate for the construction of novel supramolecular assemblies. The benzothiazole (B30560) ring system can participate in π-π stacking interactions, while the hydrazinyl group and the bromine atoms offer sites for hydrogen bonding and halogen bonding, respectively.

Future research should focus on systematically investigating the self-assembly behavior of this molecule in various solvents and in the solid state. The interplay between hydrogen bonds (N-H···N, N-H···S), halogen bonds (C-Br···N, C-Br···S), and π-π stacking could lead to the formation of diverse and complex architectures such as 1D chains, 2D networks, and 3D frameworks. The study of co-crystallization with other molecules, particularly those with complementary hydrogen bond donors or acceptors, could yield multi-component supramolecular systems with tunable properties. For instance, the formation of stable S···N non-bonded interactions has been observed in related sulfur-nitrogen heterocycles, contributing to the design of advanced materials. nih.gov

Integration into Advanced Catalytic Systems

The 2-hydrazinylbenzothiazole moiety is a versatile precursor for the synthesis of various heterocyclic compounds, including pyrazoles, triazoles, and Schiff bases. This reactivity can be harnessed to develop novel ligands for catalysis. The bromine atoms on the benzothiazole ring provide additional handles for modification, for example, through cross-coupling reactions, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands.

Emerging research could explore the synthesis of multidentate ligands derived from this compound for applications in transition-metal catalysis. The nitrogen atoms of the hydrazinyl group and the thiazole (B1198619) ring can act as coordination sites for metal ions. The development of chiral derivatives could also pave the way for applications in asymmetric catalysis.

Development of Bio-imaging Probes and Molecular Tools Based on Selective Interactions

Benzothiazole derivatives are well-established fluorophores and have been successfully employed in the development of fluorescent probes for bio-imaging. nih.gov The 2-hydrazinyl group in this compound is a reactive site that can undergo condensation reactions with aldehydes and ketones, a common strategy for the design of "turn-on" fluorescent probes.

A promising research direction is the development of fluorescent probes for the detection of specific analytes, such as reactive oxygen species, metal ions, or biologically relevant small molecules. The molecular mechanism would likely involve the reaction of the target analyte with the hydrazinyl group, leading to a change in the electronic structure of the benzothiazole fluorophore and a corresponding change in its fluorescence properties. Theoretical studies on related benzothiazole-based probes for hydrazine (B178648) have shown that substitution can significantly influence the photophysical properties, suggesting that the dibromo substitution could be advantageous. nih.gov The synthesis of derivatives where the hydrazinyl group is masked could lead to probes that are activated by specific enzymatic or chemical reactions within a biological system.

Computational Design and Predictive Modeling for Novel Derivatives with Tunable Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts. Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, spectroscopic properties, and reaction mechanisms of this compound and its derivatives.

Future computational studies should focus on:

Predicting Reaction Pathways: Modeling the reactivity of the hydrazinyl group and the susceptibility of the bromine atoms to nucleophilic substitution or cross-coupling reactions.

Simulating Spectroscopic Properties: Calculating absorption and emission spectra to guide the design of new fluorescent probes with desired photophysical characteristics. nih.gov

Modeling Supramolecular Interactions: Investigating the strength and directionality of non-covalent interactions to predict self-assembly behavior.

Virtual Screening: Designing libraries of virtual derivatives and predicting their properties for applications in catalysis or as bio-imaging agents.

Sustainable Synthesis and Process Intensification of this compound and its Derivatives

The development of green and sustainable synthetic methods is a cornerstone of modern chemistry. Future research should aim to develop efficient and environmentally benign routes for the synthesis of this compound and its derivatives. This could involve exploring one-pot reactions, microwave-assisted synthesis, or the use of greener solvents and catalysts. bohrium.com

For instance, the synthesis of 2-hydrazinobenzothiazole (B1674376) often starts from 2-mercaptobenzothiazole (B37678) and hydrazine hydrate (B1144303). researchgate.net Research into optimizing this reaction for the 4,7-dibromo analogue under sustainable conditions is warranted. Furthermore, the development of efficient methods for the selective functionalization of the bromine atoms, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, will be crucial for accessing a wide range of derivatives. nih.gov Investigating direct C-H activation methods could also provide more atom-economical synthetic routes.

Q & A

Basic: What are the primary synthetic routes for 4,7-dibromo-2-hydrazinylbenzo[d]thiazole, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via two key pathways:

  • Pathway 1: Reacting benzo[d]thiazol-2-amine derivatives with hydrazine hydrate under reflux in water. This method tolerates both electron-donating and withdrawing substituents, yielding 2-hydrazinyl derivatives in moderate to high efficiency (65–94%) .
  • Pathway 2: Nickel-catalyzed cross-coupling reactions (e.g., with aryl/alkenyl aluminum reagents) using 4 mol% NiCl₂(dppf) and 2,2'-bipyridine as a ligand. Microwave-assisted conditions improve reaction speed and yield (41–94%) .

Critical Factors:

  • Solvent choice (e.g., DMSO for reflux vs. ethanol for cross-coupling).
  • Catalyst loading and ligand selection (e.g., NiCl₂(dppf) enhances coupling efficiency).
  • Temperature control (reflux vs. microwave-assisted heating).

Basic: What spectroscopic and computational methods are used to characterize this compound derivatives?

Answer:

  • Experimental Techniques:
    • IR/NMR: Assign vibrational bands (e.g., N-H stretch at 3200–3400 cm⁻¹) and confirm hydrazine incorporation via NH₂ proton signals (δ 4.5–5.5 ppm) .
    • UV-Vis: TD-DFT calculations (B3LYP/6-311G(d,p)) correlate experimental absorption peaks (e.g., 300–400 nm) with electronic transitions in solvents like DCM or DMSO .
  • Computational Methods:
    • DFT: Optimize geometry and calculate HOMO-LUMO gaps (e.g., 3.5–4.2 eV) to predict reactivity .
    • Molecular Electrostatic Potential (MEP): Identify nucleophilic/electrophilic sites (e.g., sulfur and nitrogen atoms) .

Basic: What biological activities have been reported for thiazole-hydrazine derivatives, and how are these assays designed?

Answer:

  • Antioxidant Activity:
    • Assay: DPPH radical scavenging, with IC₅₀ values compared to ascorbic acid. Substituents like electron-donating groups (e.g., -OCH₃) enhance activity by lowering O-H bond dissociation enthalpy .
  • Antimicrobial Activity:
    • Assay: Broth microdilution against Candida or Staphylococcus. Thiazole-hydrazine hybrids show MIC values of 8–32 µg/mL, linked to membrane disruption .
  • Anticancer Activity:
    • Assay: MTT viability testing on cancer cell lines (e.g., MCF-7). Derivatives with bromine substituents exhibit IC₅₀ < 10 µM via apoptosis induction .

Advanced: How do substituents at the 4,7 positions affect electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂):
    • Reduce HOMO-LUMO gaps (ΔE = 2.8 eV) and enhance charge transport in optoelectronic applications .
    • Lower antioxidant efficacy by destabilizing radical intermediates .
  • Electron-Donating Groups (e.g., -OCH₃):
    • Increase electron density on the thiazole ring, improving ligand-receptor binding in antimicrobial assays (ΔG = -8.2 kcal/mol) .
  • Contradictions: Nitro groups improve optoelectronic performance but reduce bioactivity, requiring trade-offs in functionalization .

Advanced: How can reaction optimization address low yields in cross-coupling syntheses?

Answer:

  • Catalyst Screening: NiCl₂(dppf) outperforms Pd-based catalysts in coupling sterically hindered substrates (yield increase from 41% to 78%) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve aryl aluminum reagent solubility, reducing side reactions.
  • Microwave Assistance: Reduces reaction time from 24 h to 2 h, minimizing decomposition of thermally sensitive intermediates .

Advanced: How do computational models guide the design of thiazole-based therapeutics?

Answer:

  • Docking Studies: Predict binding poses with target enzymes (e.g., α-glucosidase for antidiabetic agents). 4,7-Dibromo derivatives show hydrogen bonding with catalytic residues (e.g., Asp349) .
  • ADMET Prediction: Lipophilicity (logP = 2.5–3.0) and bioavailability scores (>0.55) prioritize candidates with optimal pharmacokinetics .
  • QSAR Models: Correlate Hammett constants (σ) of substituents with IC₅₀ values (R² = 0.89) to refine structural motifs .

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Feasible Synthetic Routes

Reactant of Route 1
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.